Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-
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Overview
Description
Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a 4-methoxyphenyl group at the 2-position and a thienyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable precursor, such as a β-keto ester, with an appropriate amine and aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 2-(4-methoxyphenyl)-4-(2-furyl)-
- Pyrimidine, 2-(4-methoxyphenyl)-4-(2-pyridyl)-
- Pyrimidine, 2-(4-methoxyphenyl)-4-(2-phenyl)-
Uniqueness
Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- is unique due to the presence of both a methoxyphenyl and a thienyl group, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
607393-99-7 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C15H12N2OS/c1-18-12-6-4-11(5-7-12)15-16-9-8-13(17-15)14-3-2-10-19-14/h2-10H,1H3 |
InChI Key |
MMEQJQWBDJSAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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